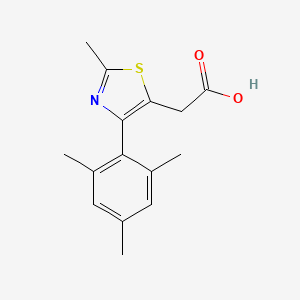
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid is a compound that features an imidazole ring substituted with an aminopropyl group and a carboxylic acid group. Imidazole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with imidazole, which is then functionalized to introduce the aminopropyl group.
Reaction Conditions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, making the process more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a carboxylic acid group.
2-Aminopropylimidazole: Lacks the carboxylic acid group.
Imidazole-4-carboxylic acid: Lacks the aminopropyl group.
Uniqueness
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the aminopropyl and carboxylic acid groups, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-4(8)6-9-3-5(10-6)7(11)12/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
BVWSVIFHUDLWPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC=C(N1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


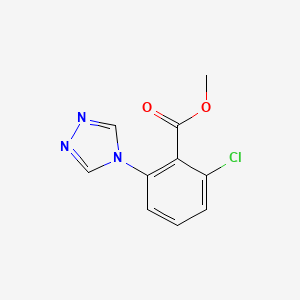



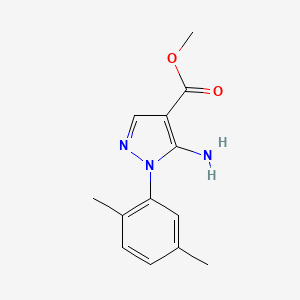

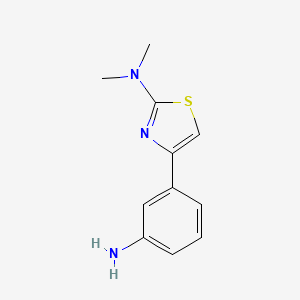
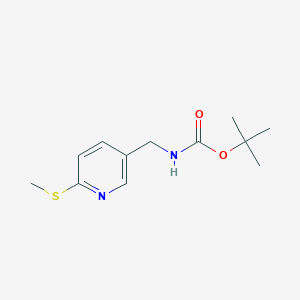

![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)
